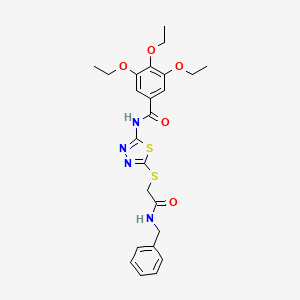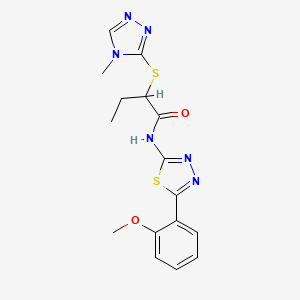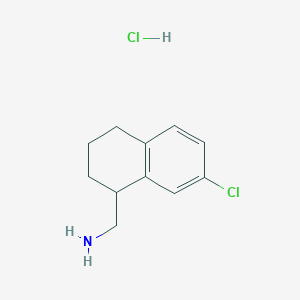![molecular formula C7H2BrClFNS B2826746 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole CAS No. 1956325-14-6](/img/structure/B2826746.png)
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused to a benzene ring, with bromine, chlorine, and fluorine substituents at the 5, 2, and 6 positions, respectively.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
This compound interacts with its target by inhibiting the lasB quorum sensing system . This results in a disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria, which they use to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors .
Result of Action
The inhibition of the lasB quorum sensing system by this compound leads to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This could potentially reduce the pathogenicity of the bacteria .
Action Environment
The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors , so changes in these factors could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with bromine and sulfur in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The bromine and chlorine atoms can be replaced by other electrophiles under suitable conditions.
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative .
Scientific Research Applications
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzothiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.
5-Bromo-2-chlorobenzothiazole: Lacks the fluorine substituent, which may influence its electronic properties and interactions with biological targets.
Uniqueness
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is unique due to the presence of all three halogen atoms, which can significantly impact its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine substituents provides a distinct electronic environment that can be exploited for various applications .
Properties
IUPAC Name |
5-bromo-2-chloro-6-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNSXRGBXCRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2826663.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2826677.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
![3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE](/img/structure/B2826681.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2826683.png)

![2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2826685.png)

